3-Methoxy-2,4-dimethylbenzoic acid
Overview
Description
3-Methoxy-2,4-dimethylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O3 It is characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the benzene ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dimethylbenzoic acid, have shown antibacterial activity .
Biochemical Pathways
A related compound, 2,4-dimethylbenzoic acid, is known to be a metabolite of pseudocumene (1,2,4-trimethylbenzene) .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4-dimethylbenzoic acid typically involves the methylation of 2,4-dimethylbenzoic acid. This can be achieved through the reaction of 2,4-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group is introduced into the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl groups can be converted to carboxylic acid groups under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in the presence of a nucleophile.
Major Products:
Oxidation: 3-Carboxy-2,4-dimethylbenzoic acid.
Reduction: 3-Methoxy-2,4-dimethylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-2,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methoxy-4-methylbenzoic acid
- 4-Methoxy-2-methylbenzoic acid
- 2,4-Dimethoxybenzoic acid
Comparison: 3-Methoxy-2,4-dimethylbenzoic acid is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity compared to its isomers and other similar compounds. For example, the presence of the methoxy group at the 3-position can enhance its electron-donating properties, affecting its behavior in electrophilic aromatic substitution reactions.
Properties
IUPAC Name |
3-methoxy-2,4-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5H,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZVJDYUYJXNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287643 | |
Record name | Benzoic acid, 3-methoxy-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246877-25-8 | |
Record name | Benzoic acid, 3-methoxy-2,4-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246877-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-methoxy-2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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